molecular formula C11H10N2O3 B1198526 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid CAS No. 24088-59-3

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No. B1198526
CAS RN: 24088-59-3
M. Wt: 218.21 g/mol
InChI Key: UBSBRLFVQKHLPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid involves various chemical transformations starting from basic building blocks such as fenbufen, leading to a series of compounds with anti-inflammatory and analgesic properties. These compounds are synthesized through steps supported by IR, 1H NMR, mass spectrometric data, and elemental analysis, highlighting the role of oxadiazole derivatives in pharmacological research (Husain et al., 2009).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is confirmed using various spectroscopic techniques, including IR, 1H NMR, and X-ray crystallography. These methods ensure the correct identification of the synthesized compounds and allow for a detailed understanding of their molecular geometry and electronic structure, which is crucial for elucidating their mechanism of action and optimizing their biological activity (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

The reactivity of the 1,2,4-oxadiazole ring in the compound's structure is exploited in various chemical reactions to produce a wide array of derivatives with potential pharmacological activities. These reactions include nucleophilic substitution, cycloaddition, and condensation reactions, showcasing the versatility of oxadiazole derivatives as building blocks in organic synthesis (Neves Filho et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystalline structure, are determined to facilitate their use in further chemical transformations and drug formulation. These properties are crucial for understanding the compound's behavior in biological systems and its suitability for pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and interaction with biological targets, are essential for the development of oxadiazole derivatives as therapeutic agents. Studies on their mechanism of action, including COX inhibition, provide insights into their anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these compounds (Husain et al., 2009).

Scientific Research Applications

  • Medicine and Agriculture

    • Oxadiazole derivatives have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
    • They exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .
    • Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .
  • Anti-Inflammatory Properties

    • The 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives showed an anti-inflammatory effect ranging from about 33 to 62% .
    • Derivatives 21c and 21i showed the strongest activity, with efficiencies of 59.5% and 61.9%, respectively .
  • Analgesic Properties

    • 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl]propanoic acid has been found to possess significant peripheral analgesic properties .
    • Some derivatives showed some analgesic property; in fact, 3b and 3d have slightly better activity than dipyrone .
  • Anti-Infective Agents

    • Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
    • These compounds have shown potential for structure-activity relationship (SAR), activity potential, and promising target for mode of action .
  • Larvicidal and Fungal Growth Inhibitory Properties

    • The introduction of a substituent group in the ortho, meta or para positions of the phenyl ring attached on C-3 of these 1,2,4-oxadiazoles led to a decrease in LC50 values in Aedes aegypti larvicidal bioassays .
  • Antibacterial Activity

    • Some compounds, such as 3a – g, and 3i, have shown prominent inhibitory activity against the tested strains of S. aureus, B. cereus, E. coli and P. aeruginosa (MIC = 250 µg/mL) .
  • Anti-Infective Agents

    • Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
    • These compounds have shown potential for structure-activity relationship (SAR), activity potential, and promising target for mode of action .
  • Larvicidal and Fungal Growth Inhibitory Properties

    • The introduction of a substituent group in the ortho, meta or para positions of the phenyl ring attached on C-3 of these 1,2,4-oxadiazoles led to a decrease in LC50 values in Aedes aegypti larvicidal bioassays .
  • Antibacterial Activity

    • Some compounds, such as 3a – g, and 3i, have shown prominent inhibitory activity against the tested strains of S. aureus, B. cereus,E. coli and P. aeruginosa (MIC = 250 µg/mL) .

properties

IUPAC Name

3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-10(15)7-6-9-12-11(13-16-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSBRLFVQKHLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349838
Record name 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid

CAS RN

24088-59-3
Record name 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
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Synthesis routes and methods

Procedure details

3-[3-(4-Chlorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(4-Bromophenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(4-Fluorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(3-Nitrophenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(4-Trifluoromethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(4-Difluoromethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(4-Hydroxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(3-Hydroxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(4-Methylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(3-Methylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(3-Ethylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(4-Dimethylaminomethylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(3-Dimethylaminomethylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-{3-[3-(2-Dimethylaminoethoxy)phenyl]-1,2,4-oxadiazol-5-yl}propionic acid; 3-{3-[4-(2-Morpholin-4-ylethoxy)phenyl]-1,2,4-oxadiazol-5-yl}propionic acid; 3-[3-(2,3-Dichlorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(3,4-Difluorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(3-Chloro-4-methylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(3-Fluoro-4-methylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(4-Chloro-3-fluorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(3,4-Methylenedioxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(4-Methylsulfanylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(4-Methoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(2,3-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(2,4-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(2,5-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(2,6-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(3,5-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propionic acid; 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid; 3-[3-(2,3-Dihydrobenzofuran-5-yl)-1,2,4-oxadiazol-5-yl]propionic acid; 3-[3-(2-Methylthiazol-4-yl)-1,2,4-oxadiazol-5-yl]propionic acid; 3-[3-(6-Methoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid; 3-[3-(6-Hydroxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid; 3-[3-(5-Nitrothiophen-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid; 3-[3-(2-Methylthiophen-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid; and 3-[3-(2-Ethylthiophen-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid.
[Compound]
Name
3-[3-(4-Chlorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-[3-(3-Methylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-[3-(3-Ethylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-[3-(4-Dimethylaminomethylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
3-[3-(3-Dimethylaminomethylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
3-{3-[3-(2-Dimethylaminoethoxy)phenyl]-1,2,4-oxadiazol-5-yl}propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
3-{3-[4-(2-Morpholin-4-ylethoxy)phenyl]-1,2,4-oxadiazol-5-yl}propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
3-[3-(2,3-Dichlorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
3-[3-(3,4-Difluorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
3-[3-(3-Chloro-4-methylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
3-[3-(3-Fluoro-4-methylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
3-[3-(4-Bromophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
3-[3-(4-Chloro-3-fluorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
3-[3-(3,4-Methylenedioxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
3-[3-(4-Methylsulfanylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
3-[3-(4-Methoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
3-[3-(2,3-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
3-[3-(2,4-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
3-[3-(2,5-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
3-[3-(2,6-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
3-[3-(3,5-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
[Compound]
Name
3-[3-(4-Fluorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
Name
3-[3-(2,3-Dihydrobenzofuran-5-yl)-1,2,4-oxadiazol-5-yl]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
Name
3-[3-(2-Methylthiazol-4-yl)-1,2,4-oxadiazol-5-yl]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
Name
3-[3-(6-Methoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27
Name
3-[3-(6-Hydroxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
Name
3-[3-(5-Nitrothiophen-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 29
Name
3-[3-(2-Methylthiophen-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
Name
3-[3-(2-Ethylthiophen-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 31
[Compound]
Name
3-[3-(3-Nitrophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 32
[Compound]
Name
3-[3-(4-Trifluoromethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 33
[Compound]
Name
3-[3-(4-Difluoromethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 34
[Compound]
Name
3-[3-(4-Hydroxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 35
[Compound]
Name
3-[3-(3-Hydroxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 36
[Compound]
Name
3-[3-(4-Methylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid

Citations

For This Compound
2
Citations
Y Cheng, BK Albrecht, J Brown… - Journal of medicinal …, 2008 - ACS Publications
The CB 2 receptor is an attractive therapeutic target for analgesic and anti-inflammatory agents. Herein we describe the discovery of a novel class of oxadiazole derivatives from which …
Number of citations: 67 pubs.acs.org
C Lueg, F Galla, B Frehland, D Schepmann… - Archiv der …, 2014 - Wiley Online Library
In order to increase the polarity of the potent CB 2 ligand 1a, the homologous hydroxyalkyl carbazoles 2a–c were prepared and pharmacologically evaluated. An important step in the …
Number of citations: 8 onlinelibrary.wiley.com

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